N-(4-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3S2/c1-17-8-14-21(15-9-17)28(2)33(30,31)24-22(18-6-4-3-5-7-18)16-32-23(24)25(29)27-20-12-10-19(26)11-13-20/h3-16H,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDIBTJDEDXQAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide, also known as C200-5817, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
Molecular Formula : CHFNOS
IUPAC Name : N-[(4-fluorophenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
SMILES : Cc(cc1)ccc1N(C)S(c1c(C(NCc(cc2)ccc2F)=O)scc1-c1ccccc1)(=O)=O
The compound features a complex structure that includes a thiophene ring, which is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, sulfonamide derivatives have been widely studied for their antibacterial properties due to their ability to inhibit bacterial folate synthesis. The specific activity of C200-5817 against various microbial strains remains to be fully elucidated but is expected based on its sulfonamide moiety.
Anticancer Activity
A study focused on sulfonamide derivatives showed promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines. C200-5817 may exhibit similar properties, particularly through its interaction with key cellular pathways involved in tumorigenesis.
Study 1: Structure-Activity Relationship (SAR)
A recent study explored the SAR of similar compounds, highlighting that modifications in the phenyl and thiophene rings significantly affect biological activity. The incorporation of the 4-fluorophenyl group was noted to enhance binding affinity to target enzymes involved in cancer metabolism, suggesting that C200-5817 may have increased potency compared to non-fluorinated analogs.
| Compound | Activity | Binding Affinity (Ki) |
|---|---|---|
| C200-5817 | Anticancer | TBD |
| Analog A | Moderate | 150 nM |
| Analog B | High | 50 nM |
Study 2: In Vivo Efficacy
In vivo studies are crucial for understanding the therapeutic potential of C200-5817. Preliminary results from animal models indicate that compounds with similar structures can effectively reduce tumor size and improve survival rates when administered at specific dosages. Further studies are necessary to confirm these effects for C200-5817.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Modifications
The compound is compared to five analogs with modifications in the sulfamoyl, carboxamide, or phenyl substituents (Table 1).
Table 1: Structural and Molecular Comparison
*Note: Molecular formula and weight for the target compound are inferred from structural analogs in .
Pharmacological and Physicochemical Implications
Fluorophenyl vs. Chlorophenyl/Methoxyphenyl: The 4-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to the 4-chlorophenyl or 4-methoxyphenyl analogs. Fluorine’s electronegativity could also influence binding interactions with target enzymes or receptors .
Sulfamoyl Modifications :
- The methyl(4-methylphenyl)sulfamoyl group in the target compound provides a balance between steric bulk and hydrophobicity. Replacing the 4-methylphenyl with a phenyl group (as in ) simplifies the structure but may reduce selectivity due to decreased steric effects .
Carboxamide Variations :
- Substituting the fluorophenyl group with ethylphenyl () or methoxyphenylmethyl () alters hydrogen-bonding capacity and bioavailability. The methoxyphenylmethyl derivative () likely exhibits improved aqueous solubility due to the polar methoxy group .
Biological Activity Trends :
- Analogs with chlorophenyl or isopropyl groups () demonstrate antimicrobial and antifungal activities, suggesting that the target compound’s fluorophenyl substitution may retain or enhance these properties .
Preparation Methods
Reaction Protocol
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Starting Materials :
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Modification :
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The 2-aminothiophene intermediate undergoes Friedel-Crafts acylation with benzoyl chloride to introduce the phenyl group at position 4.
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Yield : 68–72% after recrystallization in ethanol.
Sulfamoylation at Position 3
Sulfamoyl groups are introduced via sulfonation followed by amidation.
Chlorosulfonation
Amidation with Methyl(4-methylphenyl)amine
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Coupling :
-
Workup :
Yield : 82–85% (over two steps).
Carboxamide Installation at Position 2
The carboxamide group is introduced via coupling reactions.
Carboxylic Acid Activation
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Reagents :
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Thiophene-2-carboxylic acid (1 eq), oxalyl chloride (2 eq), and catalytic DMF in dichloromethane at 0°C.
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Intermediate :
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Acid chloride isolated under reduced pressure.
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Aminolysis with 4-Fluoroaniline
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Conditions :
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Purification :
Integrated Synthesis Pathway
Combining the above steps yields the target compound:
Overall Yield : 32–35% (linear sequence).
Alternative Methods and Optimization
One-Pot Sulfamoylation-Carboxamide Coupling
A streamlined approach reduces purification steps:
Q & A
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway perturbations. Use CRISPR-Cas9 knockouts of putative targets to confirm necessity. In vivo efficacy studies in xenograft models require PK/PD profiling to link exposure to effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
